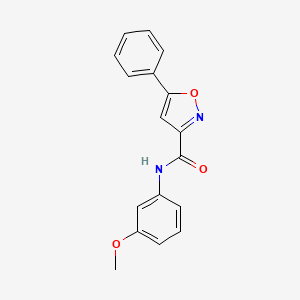

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-9-5-8-13(10-14)18-17(20)15-11-16(22-19-15)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,20) |

InChI Key |

HHDKWDLXXDCDDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Bromo Ketones

A widely utilized method involves α-bromo ketones as precursors. For example, phenacyl bromide (α-bromoacetophenone) undergoes condensation with 2,4-thiazolidinedione (TZD) in the presence of a base such as lithium hydroxide or potassium tert-butoxide, forming an intermediate thiazolidinedione adduct. Subsequent intramolecular cyclization under basic conditions yields 5-phenyloxazol-2-one derivatives. This method is advantageous for introducing aromatic substituents at position 5 of the oxazole ring, as demonstrated in the synthesis of 5-phenyl-1,2-oxazol-3-carboxylic acid derivatives.

Key Reaction Conditions

Flow Synthesis of Oxazolines Followed by Oxidation

An alternative route employs flow chemistry to synthesize oxazolines, which are subsequently oxidized to oxazoles. β-Hydroxy amides treated with Deoxo-Fluor® at room temperature generate oxazolines stereospecifically. These intermediates are then passed through a packed-bed reactor containing manganese dioxide (MnO₂) to achieve oxidative aromatization to oxazoles. While this method offers rapid synthesis and scalability, its applicability to 5-phenyl-substituted oxazoles requires validation.

The introduction of the 3-methoxyphenyl carboxamide group at position 3 of the oxazole ring involves amide bond formation between an oxazole-3-carboxylic acid derivative and 3-methoxy-aniline. Two principal strategies are documented:

Direct Carboxamide Formation via Isocyanate Coupling

Oxazol-2-one intermediates react with isocyanates to form carboxamides. For instance, 5-phenyloxazol-2-one (11a ) treated with 3-methoxyphenyl isocyanate in the presence of N,N-diisopropylethylamine (DIPEA) produces N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide. If the isocyanate is unavailable, it can be generated in situ from 3-methoxyaniline using triphosgene or Boc₂O (di-tert-butyl dicarbonate).

Optimization Insights

Acylpyridinium Salt-Mediated Amidation

A recent advance utilizes acylpyridinium salts generated from carboxylic acids and triflylpyridinium reagents (e.g., DMAP-Tf). For example, 5-phenyloxazole-3-carboxylic acid activated with DMAP-Tf reacts with 3-methoxyaniline in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the target carboxamide. This method bypasses the need for isocyanates and is compatible with sensitive functional groups.

Performance Metrics

Integrated Synthetic Routes

Combining the above strategies, two viable routes emerge:

Route 1: Sequential Oxazole Formation and Amidation

Route 2: Direct Oxazole-Amidation via Acylpyridinium Salts

-

Carboxylic Acid Activation: 5-phenyloxazole-3-carboxylic acid + DMAP-Tf → acylpyridinium salt.

-

Nucleophilic Attack: 3-Methoxyaniline → target carboxamide.

Overall Yield: 75–80% (based on reported data).

Critical Analysis of Methodologies

Key Findings

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of saturated heterocyclic compounds.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Enzyme Modulation

- N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has shown the ability to modulate enzyme activity. Research indicates that it may act as an inhibitor for specific enzymes involved in various metabolic pathways. This property positions it as a potential therapeutic agent for diseases where enzyme dysregulation is a factor, such as neurodegenerative disorders .

-

Anticancer Activity

- Preliminary studies have suggested that this compound exhibits anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, similar oxazole derivatives have demonstrated significant growth inhibition against human neuroblastoma cells .

- Neurological Disorders

Case Study 1: Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of adenylyl cyclase (AC), an enzyme implicated in various signaling pathways related to cancer and neurological disorders. The findings suggested that modifications to the compound's structure could enhance its binding affinity and selectivity towards AC, thereby improving its therapeutic profile .

Case Study 2: Anticancer Screening

In vitro tests conducted on a series of substituted oxazole derivatives indicated that compounds structurally related to N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests that the compound could be developed further as a lead candidate for anticancer therapy .

Research Insights

Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide. Understanding how variations in its chemical structure affect biological activity will be crucial for optimizing its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Enzyme Inhibition

- Xanthine Oxidase (XO) Inhibitors: N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide (a purine-linked analog) demonstrated nanomolar-range inhibition (competitive type) due to its bulky, hydrophobic tetrahydronaphthalenyl group, which fits the XO active site . Inference for Target Compound: The 3-methoxyphenyl group, while less bulky, may offer moderate XO inhibition with improved solubility.

Cholinesterase Inhibitors:

- 5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide showed potent AChE inhibition (IC₅₀ = 1.23 μM), attributed to the nitro group’s electron-withdrawing effects enhancing π-π stacking .

- Inference for Target Compound: The methoxy group’s electron-donating nature may reduce AChE/BChE affinity compared to nitro or chloro analogs.

Physicochemical Properties

Biological Activity

N-(3-Methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound belonging to the oxazole derivative class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, methoxy groups, and a carboxamide functional group. The unique arrangement of these functional groups contributes to its chemical reactivity and biological interactions.

Research indicates that N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide exhibits significant biological activity through the modulation of enzyme activity and cellular signaling pathways. Its structural properties allow it to interact with specific molecular targets, potentially leading to therapeutic effects in various conditions such as neurodegenerative diseases.

1. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of several enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting alkaline ceramidases (ACER), which are implicated in various diseases including cancer . The structure-activity relationship (SAR) studies have revealed that modifications to the oxazole ring can enhance inhibitory potency.

2. Antioxidant Properties

In vitro studies have demonstrated that compounds similar to N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide possess antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is linked to aging and various diseases .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this class of compounds suggest that they may exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness against different strains .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide in a model of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide was tested against various bacterial strains. The compound exhibited notable activity against E. coli and S. aureus, with MIC values lower than those of traditional antibiotics used in clinical settings.

Research Findings

The following table summarizes key research findings regarding the biological activity of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via cyclization of α-haloketones with amides under acidic/basic conditions, followed by acylation to introduce the 3-methoxyphenyl group. Key steps include:

- Cyclization : Use precursors like nitriles and α-haloketones in ethanol or DMF at 80–100°C for 12–24 hours .

- Acylation : Employ coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) and improves yields by 15–20% .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation; requires high-purity single crystals grown via slow evaporation in ethanol .

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole ring protons at δ 6.5–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Assigns coupling between oxazole and phenyl groups .

- IR spectroscopy : Identifies carboxamide (C=O stretch at ~1650 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) .

Q. What purification strategies are recommended for isolating N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Separate polar byproducts using ethyl acetate/water .

- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient .

- Preparative HPLC : For high-purity isolation (>99%), use C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxy or halogens) to assess impact on target binding .

- Biological Assays : Test analogs against enzymes (e.g., enoyl-acyl carrier protein reductase) via IC₅₀ measurements using fluorescence-based assays .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., TRPV1 receptors) .

Q. What strategies are employed to radiolabel this compound for pharmacokinetic or biodistribution studies?

- Methodological Answer :

- Carbon-11 Labeling : React precursor with [¹¹C]methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) at 60°C for 5 minutes .

- Purification : Use semi-preparative HPLC with radiometric detection .

- Validation : Confirm radiochemical purity (>95%) via radio-TLC .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions in GROMACS using CHARMM36 force fields .

- Binding Free Energy : Calculate via MM-PBSA to rank analogs .

- ADMET Prediction : Use SwissADME to assess solubility, permeability, and cytochrome P450 interactions .

Q. How should researchers address contradictions in reported reaction yields or biological activity data?

- Methodological Answer :

- Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF vs. technical grade), catalysts (e.g., Pd/C purity), and temperature control .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Probe reaction intermediates via in-situ IR or LC-MS to resolve kinetic discrepancies .

Q. What advanced spectroscopic methods can resolve polymorphic forms or solvate structures of this compound?

- Methodological Answer :

- Solid-State NMR : Differentiate polymorphs via ¹³C chemical shifts (e.g., carboxamide carbonyl at 170–175 ppm) .

- PXRD : Compare experimental vs. simulated patterns (e.g., Mercury CSD) .

- Thermogravimetric Analysis (TGA) : Identify solvates by weight loss at 100–150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.